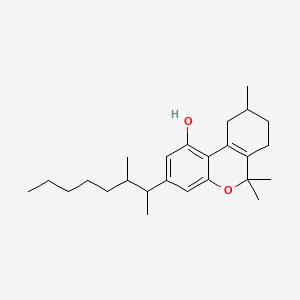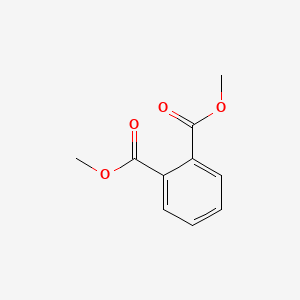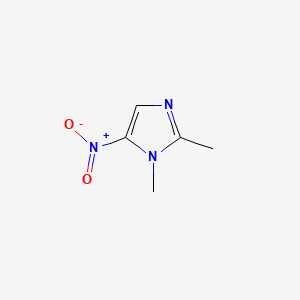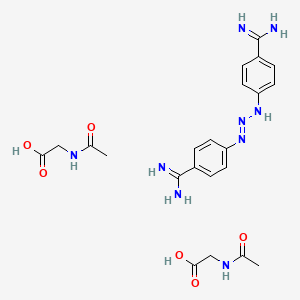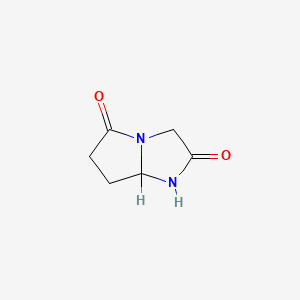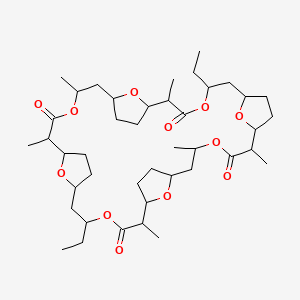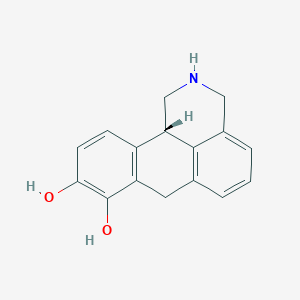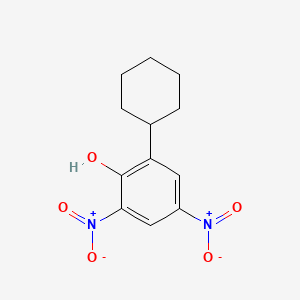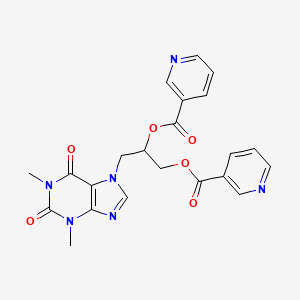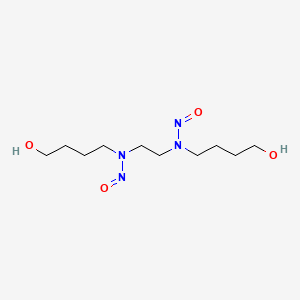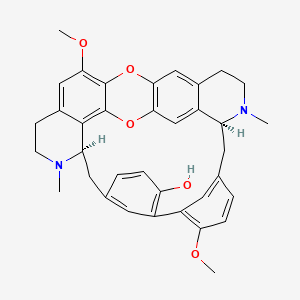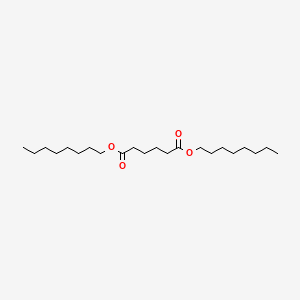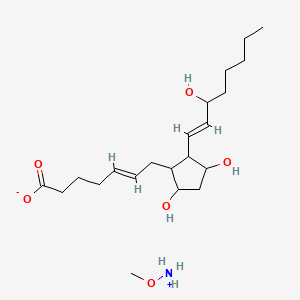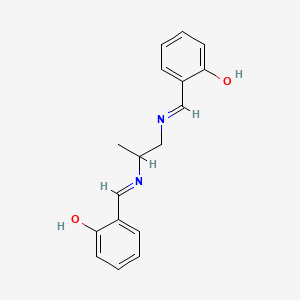
N,N'-ビス(サリチリデン)-1,2-プロパンジアミン
説明
Disalicylalpropylenediimine is a biohchemical.
科学的研究の応用
金属イオンの回収
N,N’-ビス(サリチリデン)-1,2-プロパンジアミン (Salen) は、水溶液からの Ni(II)、Cu(II)、および Zn(II) イオンの回収のための活性化合物として使用されてきました . これらのプロセスでは、抽出剤または担体として使用されてきました .
貴金属イオンの回収
Salen は、水溶液からの貴金属イオン (Pd2+、Ag+、Pt2+、および Au3+) の回収にも使用されてきました . 古典的な液液抽出における抽出剤と、膜プロセスにおける担体として使用されてきました .
HPLC 法による分析
N,N’-ジサリチリデン-1,2-ジアミノプロパンは、簡単な条件で逆相 (RP) HPLC 法により分析できます .
石油製品における金属不活性化剤
Keromet MD として、石油製品における金属触媒反応を防止するための金属不活性化剤添加剤 (MDA) として使用されます . 燃料中の金属痕跡を結合し、燃料の酸化、重合反応、およびガムの生成を防ぎます .
潤滑油ベースストック
タービン潤滑油および合成グリースの配合において、優れた熱/酸化安定性、低揮発性での低粘度プロファイル、および高い引火点を提供します .
膜蒸留
新しい脱塩技術として、膜蒸留 (MD) は、高塩分濃度のブラインストリームから蒸留水質の水を生産する可能性を秘めています . MD の駆動力は、疎水性膜を介した蒸気圧差であり、その結果、水蒸気が高温側から低温側に移動します .
作用機序
Target of Action
N,N’-Bis(salicylidene)-1,2-propanediamine, also known as N,N’-Disalicylidene-1,2-diaminopropane, is a chelating agent for metal ions such as Mn (II/III), Fe (II/III), Co (II), Ni (II), Cu (II), and Zn (II) . The compound’s primary targets are these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets (metal ions) to form complexes . The cytotoxicity of these complexes depends on the nature of the transition metal used . For instance, iron complexes in oxidation states +II and +III strongly reduce cell proliferation in a concentration-dependent manner . These complexes can generate reactive oxygen species, bind to DNA, and induce apoptosis .
Biochemical Pathways
The generation of reactive oxygen species and induction of apoptosis suggest that the compound may affect pathways related to oxidative stress and programmed cell death .
Result of Action
The result of the compound’s action is the reduction of cell proliferation, particularly in cancer cells . The compound’s iron complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells . The induction of apoptosis is a significant molecular effect of the compound’s action .
Action Environment
It’s worth noting that the compound’s photochromic properties suggest that light exposure could potentially influence its behavior
生化学分析
Biochemical Properties
N,N’-Bis(salicylidene)-1,2-propanediamine has been shown to interact with various biomolecules, particularly metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These interactions are believed to be due to the compound’s ability to act as a chelating agent . The resulting complexes have been tested for antiproliferative effects on the MCF-7 breast cancer cell line .
Cellular Effects
The cellular effects of N,N’-Bis(salicylidene)-1,2-propanediamine are largely dependent on the nature of the transition metal used in its complexes . For instance, iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner . The compound and its complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(salicylidene)-1,2-propanediamine involves the generation of reactive oxygen species, DNA binding, and induction of apoptosis . An unequivocal mode of action cannot be deduced from these results, but it seems to be very likely that cell death is caused by interference with more than one intracellular target .
Temporal Effects in Laboratory Settings
The effects of N,N’-Bis(salicylidene)-1,2-propanediamine over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Transport and Distribution
It is known that the compound can form complexes with various metal ions, which may influence its localization or accumulation .
特性
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPJGZXBHYNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041200 | |
| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94-91-7 | |
| Record name | N,N′-Disalicylidene-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disalicylalpropylenediimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keromet MD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Keromet MD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-propylenedinitrilodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S023Y0W20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


